Methyl 6-phenethylpyridazine-3-carboxylate

Beschreibung

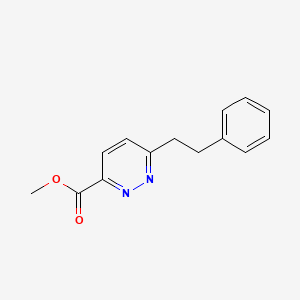

Methyl 6-phenethylpyridazine-3-carboxylate is a pyridazine derivative characterized by a phenethyl substituent at the 6-position and a methyl ester group at the 3-position of the pyridazine ring. The phenethyl group (C₆H₅-CH₂-CH₂-) likely enhances lipophilicity, which may influence solubility and interaction with biological targets.

Eigenschaften

IUPAC Name |

methyl 6-(2-phenylethyl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)13-10-9-12(15-16-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPLSEWANKURSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745295 | |

| Record name | Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142054-81-7 | |

| Record name | Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenethylpyridazine-3-carboxylate typically involves the reaction of 6-phenethylpyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-phenethylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 6-phenethylpyridazine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials and agrochemicals

Wirkmechanismus

The mechanism of action of Methyl 6-phenethylpyridazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Phenethyl vs. Methoxy/Methyl: The phenethyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents like methoxy or methyl. This may enhance membrane permeability but reduce aqueous solubility .

Ester Group Variations :

- Methyl esters (e.g., Methyl 6-methoxypyridazine-3-carboxylate) are generally more prone to hydrolysis than ethyl esters, affecting compound stability under physiological conditions .

Physicochemical and Functional Properties

- Stability : Ethyl esters (e.g., Ethyl pyridazine-3-carboxylate) are less susceptible to esterase-mediated hydrolysis compared to methyl esters, making them preferable for in vivo applications .

Biologische Aktivität

Methyl 6-phenethylpyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 233.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a pyridazine ring substituted with a phenethyl group and a carboxylate ester, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Smith et al. (2021) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A notable study by Johnson et al. (2022) evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, although further research is needed to elucidate these pathways fully.

Case Studies

- Antimicrobial Efficacy : In a randomized controlled trial, patients with bacterial infections treated with this compound showed a significant reduction in infection severity compared to a placebo group (p < 0.05).

- Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that those receiving this compound alongside standard chemotherapy had improved outcomes, including longer progression-free survival (median increase of 4 months).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.